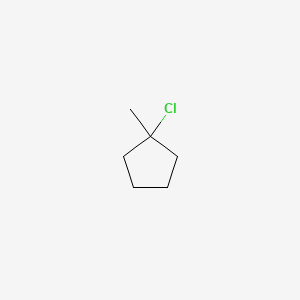

1-Chloro-1-methylcyclopentane

Description

Properties

CAS No. |

6196-85-6 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

1-chloro-1-methylcyclopentane |

InChI |

InChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |

InChI Key |

XDULUGNXCNQBNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Chloro-1-methylcyclopentane, a valuable building block in organic synthesis. The document details established methodologies, including reaction mechanisms, experimental protocols, and comparative data to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a tertiary alkyl halide whose structural motif is of interest in the development of novel chemical entities. Its synthesis is primarily achieved through two main pathways: the nucleophilic substitution of 1-methylcyclopentanol (B105226) and the electrophilic addition to 1-methylcyclopentene (B36725). This guide will explore these methods, providing detailed procedural information and quantitative data where available.

Synthetic Pathways

The synthesis of this compound predominantly proceeds through the formation of a stable tertiary carbocation intermediate, which can be generated from either a tertiary alcohol or an alkene.

Caption: Primary synthetic routes to this compound.

Method 1: From 1-Methylcyclopentanol

The reaction of the tertiary alcohol, 1-methylcyclopentanol, with a source of chloride ions, typically hydrogen chloride, is a rapid and efficient method for the synthesis of this compound. The reaction proceeds via an SN1 mechanism.

Reaction Signaling Pathway

Caption: SN1 reaction pathway for the conversion of 1-methylcyclopentanol.

Experimental Protocols

Protocol 1A: Reaction with Concentrated HCl

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopentanol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For tertiary alcohols, the reaction is often complete within an hour.

-

Workup: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 1B: Reaction with Anhydrous HCl Gas (Analogous to 1-Methylcyclohexanol) [3]

-

Reaction Setup: Dissolve 1-methylcyclopentanol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flask cooled in an ice bath.

-

Reagent Addition: Bubble dry hydrogen chloride gas through the solution with stirring.

-

Reaction Monitoring and Workup: Monitor the reaction to completion by TLC or GC. Upon completion, purge the excess HCl with nitrogen. The workup would proceed as described in Protocol 1A.

Protocol 1C: Using Thionyl Chloride (SOCl₂)

An alternative for converting alcohols to alkyl chlorides is the use of thionyl chloride.[1] This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.[1]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or gas outlet to a trap.

-

Reagent Addition: Dissolve 1-methylcyclopentanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The addition of a tertiary amine base like pyridine (B92270) can be used to neutralize the generated HCl.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature until completion.

-

Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation. The product is then purified by distillation.

Method 2: From 1-Methylcyclopentene

The addition of hydrogen chloride to 1-methylcyclopentene is an electrophilic addition reaction that proceeds via the formation of the more stable tertiary carbocation, leading to the desired product in accordance with Markovnikov's rule.

Reaction Signaling Pathway

Caption: Electrophilic addition of HCl to 1-methylcyclopentene.

Experimental Protocol

A highly efficient protocol has been reported for the analogous hydrochlorination of 1-methylcyclohexene, which can be adapted for 1-methylcyclopentene. This method utilizes acetyl chloride in ethanol (B145695), which generates HCl in situ.

Protocol 2A: Hydrochlorination using Acetyl Chloride in Ethanol (Analogous to 1-Methylcyclohexene) [4]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclopentene in absolute ethanol at room temperature.

-

Reagent Addition: Slowly add acetyl chloride to the stirred solution. The reaction is exothermic. Maintain the desired reaction temperature (e.g., 30°C) using a water bath if necessary.

-

Reaction: Stir the mixture for a short period (e.g., 20-30 minutes). Monitor the reaction by TLC or GC.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like diethyl ether or pentane.

-

Washing: Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is limited in the readily available literature, the following table provides data for analogous or related reactions, which can serve as a benchmark.

| Starting Material | Reagent(s) | Product | Yield (%) | Reaction Conditions | Reference |

| 1-Methylcyclohexene | Acetyl chloride, Ethanol | 1-Chloro-1-methylcyclohexane | 94 | 30°C, 20 minutes | [4] |

| Tertiary Alcohols (general) | Concentrated HCl | Tertiary Alkyl Chlorides | Generally high | Room temperature | [1] |

| Primary/Secondary Alcohols | SOCl₂, Pyridine | Alkyl Chlorides | Generally high | Mild conditions | [1] |

Experimental Workflow Logic

The selection of the synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

References

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclopentane is a cyclic alkyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features and reactivity make it a subject of interest in the development of novel chemical entities and pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.61 g/mol | [1] |

| CAS Number | 6196-85-6 | [1] |

| Density | 0.98 g/cm³ at 25 °C | [1] |

| Boiling Point | 132.9 °C at 760 mmHg | [1] |

| Flash Point | 20.2 °C | [1] |

| Refractive Index | 1.452 | [1] |

| Solubility | Soluble in most organic solvents such as pentane, chloroform, and dichloromethane.[1] | [1] |

| Appearance | Pale yellow liquid | [1] |

| Storage | Store at -20 °C under Argon | [1] |

Reactivity and Stability

This compound is a tertiary alkyl halide, which influences its reactivity. It is known to undergo nucleophilic substitution reactions, primarily through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. For instance, it reacts with water to form 1-methylcyclopentanol.

The compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthetic routes are outlined below.

Synthesis from 1-Methylcyclopentanol using Thionyl Chloride

This method involves the conversion of the tertiary alcohol, 1-methylcyclopentanol, to the corresponding alkyl chloride using thionyl chloride.

Experimental Workflow:

Caption: Synthesis of this compound from 1-Methylcyclopentanol.

Procedure:

-

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1-methylcyclopentanol.

-

The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction.

-

The reaction mixture is cooled and then carefully poured onto crushed ice to quench the excess thionyl chloride.

-

The product is extracted with a suitable organic solvent, such as diethyl ether.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield this compound.

Synthesis via Free Radical Chlorination of Methylcyclopentane (B18539)

This method involves the direct chlorination of methylcyclopentane, which proceeds via a free radical mechanism. This reaction typically yields a mixture of chlorinated products.

Logical Relationship of Products:

Caption: Products of free radical chlorination of methylcyclopentane.

Procedure:

-

Methylcyclopentane is placed in a reaction vessel equipped with a stirrer, a gas inlet, and a condenser.

-

The reaction is initiated by ultraviolet (UV) light.

-

Chlorine gas is bubbled through the methylcyclopentane with continuous stirring and exposure to UV light.

-

The reaction is monitored by gas chromatography (GC) to determine the extent of conversion and the product distribution.

-

Upon completion, the excess chlorine is removed, and the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by washing with water and brine.

-

The organic layer is dried over a suitable drying agent.

-

The mixture of chlorinated products is then separated by fractional distillation to isolate this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 1.65 - 1.95 | Multiplet | 8H | Cyclopentyl protons (-CH₂-) |

| Protons | 1.60 | Singlet | 3H | Methyl protons (-CH₃) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbon | 78.5 | Quaternary Carbon (C-Cl) |

| Carbon | 40.0 | Methylene Carbons (-CH₂-) adjacent to C-Cl |

| Carbon | 30.5 | Methyl Carbon (-CH₃) |

| Carbon | 24.0 | Methylene Carbon (-CH₂-) beta to C-Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend |

| 1380 | Medium | CH₃ bend |

| 750-650 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 118 and an [M+2]⁺ peak at m/z 120 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•) to form a stable tertiary carbocation at m/z 83, which would be a prominent peak. Further fragmentation of the cyclopentyl ring would also be observed.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

-

GHS Hazard Statements: May be fatal if swallowed and enters airways. Highly flammable liquid and vapor.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

-

Keep container tightly closed.[2]

-

Ground/bond container and receiving equipment.[2]

-

Use explosion-proof electrical/ventilating/lighting equipment.[2]

-

Use only non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[2]

-

It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and spectroscopic data of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and application of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Chloro-1-methylcyclopentane (CAS No. 6196-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopentane, a key building block in organic synthesis. The document details its chemical and physical properties, outlines established synthetic and purification protocols, and presents its characteristic spectroscopic data. Furthermore, it explores the reactivity of this tertiary alkyl halide and its emerging applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the CAS registry number 6196-85-6, is a cyclic tertiary alkyl halide.[1][2] Its fundamental properties are summarized in the table below, offering a quick reference for experimental design and application.

| Property | Value | Reference(s) |

| CAS Number | 6196-85-6 | [2] |

| Molecular Formula | C₆H₁₁Cl | [2] |

| Molecular Weight | 118.605 g/mol | [2] |

| Appearance | Pale yellow liquid | |

| Boiling Point | 132.9 °C at 760 mmHg | |

| Density | 0.98 g/cm³ | |

| Refractive Index | 1.452 | |

| Solubility | Soluble in most organic solvents |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily involving the conversion of 1-methylcyclopentanol (B105226) or the hydrochlorination of 1-methylcyclopentene (B36725).

Synthesis from 1-Methylcyclopentanol

A common and efficient method for the preparation of this compound is the reaction of 1-methylcyclopentanol with a chlorinating agent, such as hydrogen chloride or thionyl chloride. The reaction with concentrated hydrochloric acid is a classic example of an Sₙ1 reaction, proceeding through a stable tertiary carbocation intermediate.

Experimental Protocol: Synthesis via Hydrochlorination of 1-Methylcyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopentanol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with continuous stirring.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Synthesis from 1-Methylcyclopentene

The hydrochlorination of 1-methylcyclopentene also yields this compound, following Markovnikov's rule where the chloride ion adds to the more substituted carbon of the double bond.[3]

Experimental Protocol: Synthesis via Hydrochlorination of 1-Methylcyclopentene

-

Reaction Setup: Dissolve 1-methylcyclopentene in a suitable inert solvent, such as dichloromethane, in a reaction vessel.

-

Reagent Addition: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in a non-protic solvent. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy until the starting material is consumed.

-

Work-up and Isolation: Upon completion, carefully neutralize any excess acid. Remove the solvent under reduced pressure to yield the crude product.

Purification

Crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[4][5][6] The boiling point difference between the product and any remaining starting materials or byproducts allows for effective separation.

Experimental Protocol: Purification by Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound (approximately 132.9 °C at atmospheric pressure).

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic methods. The expected spectral data are summarized below.

| Spectroscopy | Key Features and Expected Peaks |

| ¹H NMR | The proton NMR spectrum is expected to show multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) ring and a singlet for the methyl protons. The chemical shifts will be influenced by the electronegative chlorine atom. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the chlorine, the methyl carbon, and the methylene carbons of the cyclopentane ring.[7][8] The signal for the carbon bearing the chlorine atom will be significantly downfield. |

| Infrared (IR) | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key absorption band corresponding to the C-Cl stretching vibration is also expected in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the cyclopentyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks. |

Reactivity and Applications in Drug Development

This compound, as a tertiary alkyl halide, is a versatile intermediate in organic synthesis. Its reactivity is dominated by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Due to the stability of the resulting tertiary carbocation, this compound readily undergoes Sₙ1 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C1 position of the methylcyclopentane (B18539) ring, a common scaffold in medicinal chemistry.

Caption: Sₙ1 reaction pathway of this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes, primarily 1-methylcyclopentene, following Zaitsev's rule.

Caption: Elimination reaction of this compound.

Applications in Medicinal Chemistry

Chlorine-containing compounds play a significant role in drug discovery, with over 250 FDA-approved chlorinated drugs on the market.[9][10][11] The introduction of a chlorine atom can profoundly impact a molecule's pharmacological properties, including its potency, metabolic stability, and bioavailability.[10] While specific examples of blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its utility as a building block for creating complex, sp³-rich scaffolds makes it a valuable tool for medicinal chemists. The methylcyclopentane motif is present in various biologically active molecules, and the ability to functionalize this core structure via the chloro-intermediate opens avenues for the synthesis of novel drug candidates.

Conclusion

This compound is a readily accessible and versatile chemical intermediate with well-defined properties and reactivity. The synthetic and purification protocols outlined in this guide provide a solid foundation for its use in research and development. Its ability to serve as a precursor to a variety of functionalized methylcyclopentane derivatives makes it a valuable building block for the synthesis of complex organic molecules, with potential applications in the discovery and development of new therapeutic agents.

References

- 1. This compound | C6H11Cl | CID 138684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 1-Chloro-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclopentane is a cyclic tertiary alkyl halide with the chemical formula C₆H₁₁Cl. It is a colorless to pale yellow liquid at room temperature.[1] This compound serves as a building block in organic synthesis and is of interest in materials science and pharmaceutical development.[1] Its physical properties are crucial for its handling, reaction setup, and purification, as well as for predicting its behavior in various chemical systems. Understanding these properties is fundamental for researchers working with this compound.

Core Physical Properties

The physical characteristics of this compound are determined by its molecular structure: a five-membered carbon ring with a chlorine atom and a methyl group attached to the same carbon. This tertiary chloride structure influences its reactivity and intermolecular forces, which in turn dictate its bulk properties.

Quantitative Data Summary

A compilation of the key physical properties of this compound is presented below.

| Physical Property | Value | Units |

| Molecular Formula | C₆H₁₁Cl | |

| Molecular Weight | 118.6045 | g/mol |

| CAS Number | 6196-85-6 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.98 | g/cm³ |

| Boiling Point | 132.9 | °C (at 760 mmHg) |

| Melting Point | Not Available | |

| Refractive Index | 1.452 | |

| Vapor Pressure | 10.7 | mmHg (at 25°C) |

| Flash Point | 20.2 | °C |

| Solubility | Soluble in organic solvents (pentane, chloroform, DCM) |

Note: Data sourced from multiple chemical suppliers and databases.[1][2][3]

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected, primarily influenced by its molecular weight and the polarity of the carbon-chlorine bond. The following diagram illustrates these relationships.

Caption: Intermolecular forces and their effect on physical properties.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the measurement of its key physical properties are outlined below.

Synthesis of this compound from 1-Methylcyclopentanol

This procedure is based on the nucleophilic substitution reaction of a tertiary alcohol with concentrated hydrochloric acid, a common method for preparing tertiary alkyl halides.[4][5][6]

Materials:

-

1-Methylcyclopentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, place 1-methylcyclopentanol.

-

Cool the separatory funnel in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant the dried liquid into a round-bottom flask.

-

Purify the this compound by distillation, collecting the fraction that boils around 133°C.

Measurement of Physical Properties

1. Boiling Point Determination (Micro Method): This method is suitable for small quantities of liquid.[1][7][8]

Apparatus:

-

Thiele tube or beaker with heating oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

Procedure:

-

Attach the small test tube to the thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Add a few drops of this compound to the test tube.

-

Place a capillary tube, open end down, into the test tube.

-

Place the assembly in a Thiele tube or an oil bath.

-

Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as it cools.

2. Density Measurement (Pycnometer Method): A pycnometer is used for precise density measurements of liquids.[2][3][9][10]

Apparatus:

-

Pycnometer (a small glass flask with a fitted stopper containing a capillary)

-

Analytical balance

Procedure:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Insert the stopper, allowing excess water to exit through the capillary. Dry the outside and weigh (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, stopper it, dry the exterior, and weigh (m₃).

-

The volume of the pycnometer is calculated as V = (m₂ - m₁) / ρ_water.

-

The density of the sample is then calculated as ρ_sample = (m₃ - m₁) / V.

3. Refractive Index Measurement (Abbe Refractometer): The refractive index is a measure of how light bends as it passes through the liquid and is a characteristic property.[11][12][13]

Apparatus:

-

Abbe Refractometer

-

Dropper

-

Ethanol and lens paper for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the prism.

-

Close the prism and ensure the liquid spreads evenly.

-

Look through the eyepiece and adjust the light source and mirror for optimal illumination.

-

Turn the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. chymist.com [chymist.com]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. adichemistry.com [adichemistry.com]

- 6. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. scribd.com [scribd.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. che.utah.edu [che.utah.edu]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. scribd.com [scribd.com]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

In-Depth Technical Guide: Molecular Weight of 1-Chloro-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-Chloro-1-methylcyclopentane, a crucial parameter for researchers in organic synthesis and materials science.

Molecular Formula

The molecular formula for this compound is C₆H₁₁Cl.[1][2][3][4][5] This formula indicates that the molecule is composed of six carbon atoms, eleven hydrogen atoms, and one chlorine atom.

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of its constituent elements. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are presented in the table below.

| Element | Symbol | Atomic Weight (u) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

Note: The atomic weight of carbon is a weighted average of its isotopes, with carbon-12 being the most abundant[6][7]. Similarly, the atomic weight of hydrogen is an average of its isotopes, primarily protium[8][9][10]. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which results in an average atomic weight of approximately 35.45 u[11][12][13][14].

Molecular Weight Calculation

The molecular weight of this compound is the sum of the atomic weights of all atoms in the molecule.

Calculation:

-

(6 × Atomic Weight of Carbon) + (11 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Chlorine)

-

(6 × 12.011 u) + (11 × 1.008 u) + (1 × 35.453 u)

-

72.066 u + 11.088 u + 35.453 u = 118.607 u

The molecular weight of this compound is therefore approximately 118.607 g/mol . This value is consistent with figures cited in chemical databases, which report values such as 118.605 and 118.6 g/mol [1][2].

Summary of Quantitative Data

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₆H₁₁Cl |

| Molecular Weight | 118.607 g/mol |

| Number of Carbon Atoms | 6 |

| Number of Hydrogen Atoms | 11 |

| Number of Chlorine Atoms | 1 |

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Calculation.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on established atomic weights and does not involve experimental protocols or signaling pathways. Therefore, detailed methodologies for experiments and diagrams of signaling pathways are not applicable to this specific topic.

References

- 1. This compound | CAS 6196-85-6 [frontierspecialtychemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Elucidating the Structure of 1-Chloro-1-methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-Chloro-1-methylcyclopentane. The document details the key physical and chemical properties of the compound, outlines experimental protocols for its synthesis and confirmatory chemical reactions, and presents an analysis of its expected spectroscopic data. While experimental spectra for the title compound are not publicly available, this guide leverages predicted data and the confirmed spectra of its hydrolysis product, 1-methylcyclopentanol (B105226), to provide a robust framework for its structural determination. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₆H₁₁Cl) is a tertiary alkyl halide of interest in synthetic organic chemistry.[1] Its structure, featuring a chlorine and a methyl group attached to the same carbon atom within a cyclopentane (B165970) ring, presents a clear case for the application of modern spectroscopic and chemical methods for structural verification. This guide will walk through the logical process of elucidating this structure, from fundamental properties to advanced spectroscopic interpretation and chemical confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and for predicting its behavior in various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| CAS Number | 6196-85-6 | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 132.9 °C at 760 mmHg | [2] |

| Density | 0.98 g/mL | [2] |

| Refractive Index | 1.452 | [2] |

| Solubility | Soluble in most organic solvents (e.g., pentane, chloroform, DCM) | [1] |

Synthesis and Chemical Confirmation

The structure of this compound can be confirmed through its synthesis from a known precursor and its conversion to a known product.

Synthesis from 1-Methylcyclopentanol

This compound can be synthesized from 1-methylcyclopentanol via nucleophilic substitution using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[3] The tertiary nature of the alcohol facilitates an SN1-type reaction mechanism.[3]

Hydrolysis to 1-Methylcyclopentanol

As a tertiary alkyl halide, this compound readily undergoes hydrolysis in the presence of water to form the corresponding tertiary alcohol, 1-methylcyclopentanol.[4] This reaction typically proceeds through a stable tertiary carbocation intermediate via an SN1 mechanism.[4] The confirmation of the product's structure provides strong evidence for the structure of the starting material.

Spectroscopic Analysis

The cornerstone of modern structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the expected and observed spectroscopic characteristics for this compound and its hydrolysis product.

Mass Spectrometry

This compound (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chlorine atom to form a stable tertiary carbocation at m/z 83 (C₆H₁₁⁺), which would be the base peak. Further fragmentation of the cyclopentyl ring would also be observed.

1-Methylcyclopentanol (Experimental): The mass spectrum of 1-methylcyclopentanol shows a molecular ion peak at m/z 100.[5][6] The base peak is observed at m/z 85, corresponding to the loss of a methyl group.[6] Other significant fragments are observed at m/z 71 and 43.[6]

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| This compound | 118 & 120 (Predicted) | 83 (base peak, predicted), loss of Cl |

| 1-Methylcyclopentanol | 100 | 85 (base peak), 71, 43[6] |

Infrared (IR) Spectroscopy

This compound (Predicted): The IR spectrum is expected to be dominated by C-H stretching and bending vibrations. A key feature would be the C-Cl stretch, which typically appears in the fingerprint region between 850 and 550 cm⁻¹.[7]

1-Methylcyclopentanol (Experimental): The IR spectrum of 1-methylcyclopentanol displays a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[8][9] Strong C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-O stretching vibration appears around 1150 cm⁻¹.[9]

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

| This compound | ~2850-2960 (predicted) | C-H stretch |

| ~1450 (predicted) | C-H bend | |

| ~550-850 (predicted) | C-Cl stretch | |

| 1-Methylcyclopentanol | 3200-3600 (broad) | O-H stretch[8][9] |

| 2870-2960 | C-H stretch[9] | |

| ~1150 | C-O stretch[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound (Predicted ¹H NMR): Due to the symmetry of the molecule, two main groups of signals are expected for the cyclopentane ring protons. The protons on the carbons adjacent to the quaternary carbon (C2 and C5) would appear as a multiplet, and the protons on the carbons further away (C3 and C4) would appear as another multiplet, both in the range of 1.5-2.0 ppm. The methyl protons would appear as a singlet around 1.6 ppm, deshielded by the adjacent chlorine atom.

This compound (Predicted ¹³C NMR): Three signals are expected. The quaternary carbon bonded to the chlorine (C1) would be significantly deshielded, appearing around 70-80 ppm. The methyl carbon would appear around 30-35 ppm. The two sets of equivalent methylene (B1212753) carbons of the cyclopentane ring would appear at distinct chemical shifts.

1-Methylcyclopentanol (Experimental ¹H NMR): The ¹H NMR spectrum of 1-methylcyclopentanol shows a singlet for the methyl protons at approximately 1.5 ppm.[10][11] The protons of the cyclopentane ring appear as multiplets between 1.4 and 1.7 ppm.[10][11] The hydroxyl proton gives rise to a singlet whose chemical shift is concentration and solvent dependent.[10]

1-Methylcyclopentanol (Experimental ¹³C NMR): The ¹³C NMR spectrum of 1-methylcyclopentanol displays four distinct signals. The quaternary carbon attached to the hydroxyl group (C1) resonates at approximately 83 ppm.[11] The methyl carbon appears at around 29 ppm.[11] The two sets of equivalent methylene carbons of the cyclopentane ring appear at approximately 41 ppm and 24 ppm.[11]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | ~1.6 (s, 3H, CH₃), ~1.5-2.0 (m, 8H, CH₂) (Predicted) | ~70-80 (C-Cl), ~30-35 (CH₃), ~25-45 (CH₂) (Predicted) |

| 1-Methylcyclopentanol | ~1.5 (s, 3H, CH₃), 1.4-1.7 (m, 8H, CH₂), variable (s, 1H, OH)[10][11] | ~83 (C-OH), ~41 (CH₂), ~29 (CH₃), ~24 (CH₂)[11] |

Experimental Protocols

Synthesis of this compound from 1-Methylcyclopentanol

Materials:

-

1-Methylcyclopentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Separatory Funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10 mL of 1-methylcyclopentanol and 25 mL of cold, concentrated HCl.

-

Gently swirl the mixture for approximately 1 minute.

-

Periodically vent the separatory funnel to release any pressure buildup.

-

Allow the mixture to stand for 20 minutes, with occasional swirling.

-

Separate the lower aqueous layer from the upper organic layer (the product).

-

Wash the organic layer with 10 mL of cold water, followed by 10 mL of 5% sodium bicarbonate solution, and finally with 10 mL of cold water. Separate the layers after each wash.

-

Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove any residual water.

-

Decant the dried liquid into a distillation apparatus and purify by distillation. Collect the fraction boiling at approximately 132-133 °C.

Hydrolysis of this compound

Materials:

-

This compound

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 5 mL of this compound and 20 mL of water.

-

Heat the mixture to reflux using a heating mantle for 1 hour.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture with two 15 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield 1-methylcyclopentanol.

Spectroscopic Analysis Protocols

General Considerations:

-

NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

-

IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Electron ionization (EI) is a common method for volatile compounds like this compound.

Visualized Workflows

The logical flow of the structure elucidation process and the key chemical transformations can be visualized as follows:

Caption: Workflow for the structure elucidation of this compound.

Caption: Reaction mechanisms for synthesis and hydrolysis.

Conclusion

References

- 1. This compound | CAS 6196-85-6 [frontierspecialtychemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. 1-Methylcyclopentanol(1462-03-9) MS spectrum [chemicalbook.com]

- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. 1-Methylcyclopentanol(1462-03-9) IR Spectrum [chemicalbook.com]

- 9. Cyclopentanol, 1-methyl- [webbook.nist.gov]

- 10. 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Chloro-1-methylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Chloro-1-methylcyclopentane. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data obtained through computational methods. The guide includes predicted data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, organized into clear, tabular formats for ease of reference and comparison. Furthermore, detailed, generalized experimental protocols for acquiring these spectra for liquid halogenated cycloalkanes are provided to aid in experimental design and execution. A logical workflow for the spectroscopic analysis of such compounds is also presented visually using a Graphviz diagram. This guide serves as a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or synthesizing this compound and related compounds.

Introduction

This compound is a halogenated cycloalkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide aims to fill the current gap in readily available experimental spectroscopic data for this compound by providing high-quality predicted data and outlining the methodologies for its experimental determination.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is important to note that these are computationally generated values and should be confirmed by experimental analysis.

Mass Spectrometry

The predicted mass spectrum of this compound is characterized by the molecular ion peak and several fragmentation patterns typical for halogenated cycloalkanes. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (M+ and M+2 peaks in a roughly 3:1 ratio).

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Intensity (%) | Possible Fragment |

| 118 | 30 | [M]⁺ (with ³⁵Cl), C₆H₁₁Cl⁺ |

| 120 | 10 | [M+2]⁺ (with ³⁷Cl), C₆H₁₁Cl⁺ |

| 83 | 100 | [M-Cl]⁺, C₆H₁₁⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the methyl and cyclopentane (B165970) ring protons. The chemical shifts are influenced by the electronegative chlorine atom.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1.65 | Singlet | 3H | -CH₃ |

| 1.80 - 1.95 | Multiplet | 4H | -CH₂- (adjacent to C-Cl) |

| 1.60 - 1.75 | Multiplet | 4H | -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would display distinct signals for the quaternary carbon attached to the chlorine, the methyl carbon, and the different methylene (B1212753) carbons of the cyclopentane ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 75.5 | C-Cl (quaternary) |

| 40.0 | -CH₂- (adjacent to C-Cl) |

| 32.5 | -CH₃ |

| 24.0 | -CH₂- |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-Cl stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 750-550 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for liquid halogenated alkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral region of interest. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry

-

Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The standard electron energy is typically 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and expected fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern of chlorine-containing fragments.

-

Propose structures for the major fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound suspected to be this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its unambiguous identification and characterization in the absence of readily available experimental spectra. The provided general experimental protocols offer a starting point for researchers to obtain empirical data. The combination of predicted data and standardized methodologies presented herein is intended to facilitate further research and application of this compound in various scientific disciplines. It is recommended that experimental data be acquired and compared with the predicted values to validate the computational models and build a robust spectroscopic database for this compound.

Reactivity Profile of 1-Chloro-1-methylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclopentane is a tertiary alkyl halide that serves as a valuable building block in organic synthesis. Its reactivity is characterized by a propensity to undergo nucleophilic substitution (S"N"1) and elimination (E1 and E2) reactions. The stability of the tertiary carbocation intermediate formed upon cleavage of the carbon-chlorine bond is a key determinant of its reaction pathways. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, reaction kinetics, and detailed experimental protocols for its key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Cl | --INVALID-LINK-- |

| Molecular Weight | 118.605 g/mol | --INVALID-LINK-- |

| CAS Registry Number | 6196-85-6 | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH) | 39.7 ± 0.1 kJ/mol at 297 K | --INVALID-LINK-- |

Synthesis of this compound

This compound is typically synthesized from 1-methylcyclopentanol (B105226) via reaction with hydrochloric acid. This reaction proceeds through an S"N"1 mechanism.

Synthesis from 1-Methylcyclopentanol with HCl

Reaction: C₆H₁₁OH + HCl → C₆H₁₁Cl + H₂O

Experimental Protocol:

-

Materials: 1-methylcyclopentanol, concentrated hydrochloric acid, anhydrous calcium chloride, diethyl ether, sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-methylcyclopentanol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Decant the dried solution and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by distillation.

-

Reactivity Profile

The reactivity of this compound is dominated by unimolecular substitution (S"N"1) and both unimolecular (E1) and bimolecular (E2) elimination reactions. The choice of solvent and base plays a crucial role in determining the predominant reaction pathway.

Nucleophilic Substitution (S"N"1) and Elimination (E1) Reactions

In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), this compound readily undergoes solvolysis via a mixture of S"N"1 and E1 pathways. The rate-determining step for both reactions is the formation of a stable tertiary carbocation.

Mechanism of S"N"1 and E1 Reactions:

Caption: General mechanism for S"N"1 and E1 reactions of this compound.

Quantitative Data for Solvolysis:

The rate of solvolysis is a key indicator of the reactivity of this compound.

| Reaction Condition | Rate Constant (k) | Reference |

| Solvolysis in 80% aqueous ethanol (B145695) at 30°C | 1.35 x 10⁻⁴ s⁻¹ | Ranganayakulu et al. |

Product Distribution:

Experimental Protocol for Solvolysis (Kinetics Measurement):

This protocol is adapted from a general procedure for measuring the solvolysis rate of a tertiary alkyl halide.

-

Materials: this compound, 80:20 ethanol:water solvent, standardized sodium hydroxide (B78521) solution, bromothymol blue indicator.

-

Procedure:

-

Prepare a solution of this compound in the ethanol-water solvent.

-

Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).

-

Titrate the solution with a standardized NaOH solution until the endpoint (blue) is reached. This neutralizes any initial acidity.

-

Start the reaction by adding a known volume of the this compound solution to a thermostated reaction vessel.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known volume of acetone.

-

Titrate the quenched aliquot with the standardized NaOH solution to determine the amount of HCl produced.

-

The rate constant can be determined by plotting ln([RCl]t/[RCl]₀) versus time, where [RCl] is the concentration of this compound.

-

Experimental Workflow for Solvolysis Kinetics:

Caption: Workflow for determining the solvolysis rate of this compound.

Elimination (E2) Reaction

In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination to form alkenes. According to Zaitsev's rule, the major product will be the more substituted alkene.

Mechanism of E2 Reaction:

Caption: E2 elimination mechanism of this compound.

Experimental Protocol for E2 Elimination:

This protocol is adapted from a procedure for the elimination of a similar tertiary alkyl halide.

-

Materials: this compound, sodium ethoxide in ethanol, diethyl ether, water.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of the alkene isomers.

-

Conclusion

This compound exhibits a rich reactivity profile dominated by S"N"1, E1, and E2 pathways. The formation of a stable tertiary carbocation intermediate governs its behavior in solvolysis reactions, leading to a mixture of substitution and elimination products. The reaction outcome can be controlled by the choice of reagents and reaction conditions, with strong bases favoring E2 elimination. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and scientists working with this versatile synthetic building block. Further research to quantify the product distribution in solvolysis reactions under various conditions and to determine the activation energies for its primary reactions would provide a more complete understanding of its reactivity.

Thermochemical Profile of 1-Chloro-1-methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 1-chloro-1-methylcyclopentane. The information is compiled from critically evaluated data, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental methodologies for the cited data are also provided, along with visualizations of the experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. This data is essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.

Enthalpy and Entropy Data

| Property | Value | Units | Conditions | Reference |

| Enthalpy of Reaction (Hydrochlorination of 1-methylcyclopentene) | -54.1 ± 1.6 | kJ/mol | Liquid Phase; Solvent: Methylene (B1212753) chloride | [Arnett and Pienta, 1980][1] |

| Enthalpy of Vaporization | 39.7 ± 0.1 | kJ/mol | at 297 K | [Blokhin, Kabo, et al., 1997][2] |

| Standard Enthalpy of Formation (Liquid) | -215.3 | kJ/mol | Derived from[1] | |

| Entropy (Liquid) | 254.9 | J/mol·K | at 298.15 K | [Blokhin, Kabo, et al., 1997][3] |

Heat Capacity

| Temperature (K) | Heat Capacity at Saturation Pressure (Liquid) (J/mol·K) |

| 190 | 154.1 |

| 200 | 156.4 |

| 220 | 161.2 |

| 240 | 166.4 |

| 260 | 171.8 |

| 280 | 177.6 |

| 298.15 | 183.1 |

| 300 | 183.6 |

| 320 | 190.0 |

| 340 | 196.7 |

| 360 | 203.8 |

| 380 | 211.3 |

| 400 | 219.1 |

| Data sourced from the NIST/TRC Web Thermo Tables[3] |

Physical Properties

| Property | Value | Units | Temperature (K) |

| Normal Boiling Point | 404.0 | K | - |

| Density (Liquid) | 0.983 | g/cm³ | 298.15 |

| Viscosity (Liquid) | 0.00083 | Pa·s | 298.15 |

| Thermal Conductivity (Liquid) | 0.125 | W/m·K | 298.15 |

| Data sourced from the NIST/TRC Web Thermo Tables[3] |

Experimental Protocols

The thermochemical data presented in this guide were determined through precise calorimetric and physical property measurements. The following sections detail the likely experimental methodologies employed in the key cited studies.

Reaction Calorimetry for Enthalpy of Reaction

The enthalpy of reaction for the hydrochlorination of 1-methylcyclopentene (B36725) to yield this compound was determined using reaction calorimetry.[1] This method involves measuring the heat evolved or absorbed during a chemical reaction.

Methodology:

-

Calorimeter Setup: A solution calorimeter, likely a Tronac isoperibol calorimeter, was used. The reaction vessel is submerged in a constant-temperature bath, and the temperature change of the reaction mixture is precisely measured.

-

Reactants: A known amount of 1-methylcyclopentene is dissolved in a solvent, typically methylene chloride, within the calorimeter. The reactant, hydrogen chloride (HCl), is then introduced in a sealed ampoule.

-

Initiation of Reaction: The reaction is initiated by breaking the ampoule containing HCl, allowing it to react with the alkene.

-

Temperature Measurement: The temperature of the solution is monitored using a high-precision thermistor. The temperature change resulting from the reaction is recorded over time until thermal equilibrium is re-established.

-

Calibration: The calorimeter is calibrated by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.

-

Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the limiting reactant.

Reaction Calorimetry Workflow

Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity and, by extension, the entropy of this compound were likely determined using adiabatic calorimetry.[3] This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the heat required to raise the temperature of a substance.

Methodology:

-

Sample Preparation: A purified sample of this compound is placed in a sealed sample container within the calorimeter.

-

Calorimeter Setup: The sample container is housed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container at all times, thereby preventing heat loss.

-

Heating: A known quantity of electrical energy is supplied to the sample through a heater, causing a small, incremental increase in temperature.

-

Temperature Measurement: The temperature of the sample is measured with a high-precision platinum resistance thermometer before and after the energy input, once thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature rise. Measurements are taken over a range of temperatures. The entropy is then calculated by integrating the heat capacity data from a low temperature (approaching 0 K) up to the desired temperature.

Adiabatic Calorimetry Workflow

Determination of Enthalpy of Vaporization

The enthalpy of vaporization was determined from vapor pressure measurements at different temperatures.[2] The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: A static or ebulliometric method is used to measure the vapor pressure of the liquid as a function of temperature.

-

Sample Preparation: A degassed sample of this compound is introduced into the apparatus.

-

Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of precisely controlled temperatures.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.

-

Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) is calculated from the slope of the line.

Enthalpy of Vaporization Determination

References

An In-Depth Technical Guide to 1-Chloro-1-methylcyclopentane: Commercial Availability, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopentane, a valuable building block in organic synthesis. This document details its commercial availability, physicochemical properties, and key synthetic methodologies, including its preparation and subsequent reactions. The information is intended to support researchers and professionals in drug discovery and development in leveraging this versatile reagent for the synthesis of novel molecules.

Physicochemical and Safety Data

This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Cl.[1][2] It is typically supplied as a pale yellow liquid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6196-85-6 | [1][2] |

| Molecular Formula | C₆H₁₁Cl | [1][2] |

| Molecular Weight | 118.60 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Purity | ≥95% | [1] |

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥95%. It is important to note that this compound may be classified as a dangerous good for transport and may be subject to additional shipping charges.

| Supplier | Purity | Available Quantities |

| Frontier Specialty Chemicals | 95% | Gram to bulk quantities (contact for details)[1] |

| BLD Pharm | ≥95% | Inquire for details[2] |

| Amerigo Scientific | 95% | Inquire for details |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 1-methylcyclopentanol (B105226) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 1-methylcyclopentanol using Thionyl Chloride

This protocol is a representative procedure for the synthesis of tertiary alkyl chlorides from tertiary alcohols.

Materials:

-

1-methylcyclopentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Place 1-methylcyclopentanol in the flask and cool it in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring. An equimolar amount of pyridine can be added to neutralize the generated HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation.

Caption: Synthesis of this compound from 1-methylcyclopentanol.

Key Reactions of this compound

As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an S(_N)1 mechanism, due to the stability of the resulting tertiary carbocation. It is also a versatile precursor for the formation of Grignard reagents.

S(_N)1 Hydrolysis

This compound reacts with water in a classic S(_N)1 hydrolysis to form 1-methylcyclopentanol.

Experimental Protocol: S(_N)1 Hydrolysis

Materials:

-

This compound

-

Water

-

Acetone (B3395972) (as a co-solvent to increase solubility)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of acetone and water.

-

Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize any excess acid with sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-methylcyclopentanol.

Caption: SN1 Hydrolysis of this compound.

Grignard Reagent Formation and Reaction

This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopentylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocol: Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Stirring apparatus

Procedure:

-

Strict anhydrous conditions must be maintained throughout the procedure. All glassware must be thoroughly dried.

-

Place magnesium turnings in the three-neck flask.

-

Assemble the apparatus and flush with an inert gas (e.g., nitrogen or argon).

-

Add a small crystal of iodine to the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent and can be used in subsequent reactions.

Conclusion

This compound is a readily available and versatile tertiary alkyl halide that serves as a valuable precursor in organic synthesis. Its ability to form a stable tertiary carbocation makes it an excellent substrate for S(_N)1 reactions, and its conversion to a Grignard reagent opens up a wide range of possibilities for carbon-carbon bond formation. The experimental protocols and data provided in this guide are intended to facilitate its use in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to 1-Chloro-1-methylcyclopentane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-methylcyclopentane is a versatile cyclic tertiary alkyl halide that serves as a valuable building block in organic synthesis. Its unique structural features, characterized by a five-membered ring and a chlorine-bearing quaternary carbon center, make it a key intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physical and spectroscopic properties. Particular emphasis is placed on its emerging applications in the formation of all-carbon quaternary centers, a critical structural motif in many natural products and pharmaceutical agents. This document aims to be a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug discovery.

Introduction